N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-16(13-3-4-14-15(8-13)24-11-23-14)18-6-7-25(21,22)19-10-12-2-1-5-17-9-12/h1-5,8-9,19H,6-7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVYIZFUMNHAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Piperonal
Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic media:
$$ \text{Piperonal} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid} $$
Procedure :
- Piperonal (10 g, 66.2 mmol) is dissolved in 150 mL of 2 M H₂SO₄.
- KMnO₄ (15.7 g, 99.3 mmol) is added portion-wise at 0–5°C.
- The mixture is stirred at 80°C for 6 hours, filtered, and acidified to precipitate the product.
- Recrystallization from ethanol yields white crystals (8.9 g, 82%, m.p. 185–187°C).
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.1 Hz, 1H), 7.58 (s, 1H), 7.12 (d, J = 8.1 Hz, 1H), 6.15 (s, 2H).
- HRMS (ESI) : m/z calcd. for C₈H₆O₄ [M+H]⁺ 167.0344, found 167.0341.
Synthesis of 2-(N-(Pyridin-3-ylmethyl)sulfamoyl)ethylamine
Protection of Ethylenediamine
Ethylenediamine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) to prevent over-sulfonylation:
$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Boc}2\text{O}} \text{BocHNCH}2\text{CH}2\text{NH}2 $$
Procedure :
- Ethylenediamine (6.0 g, 99.9 mmol) is dissolved in THF (100 mL) and cooled to 0°C.
- Boc₂O (10.9 g, 50.0 mmol) in THF (20 mL) is added dropwise.
- Stirred at room temperature for 12 hours, concentrated, and purified via silica gel chromatography (CH₂Cl₂:MeOH = 95:5) to afford Boc-protected amine (8.2 g, 75%).
Sulfonylation with Pyridin-3-ylmethanesulfonyl Chloride
The free amine is sulfonylated using pyridin-3-ylmethanesulfonyl chloride:
$$ \text{BocHNCH}2\text{CH}2\text{NH}2 + \text{Pyridin-3-ylmethanesulfonyl chloride} \rightarrow \text{BocHNCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} $$
Procedure :
- Boc-protected ethylenediamine (5.0 g, 31.2 mmol) and pyridin-3-ylmethanesulfonyl chloride (6.8 g, 34.3 mmol) are dissolved in DCM (100 mL).
- Triethylamine (4.4 mL, 31.2 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
- Washed with 1 M HCl (2 × 50 mL), dried (Na₂SO₄), and concentrated to yield the sulfonamide (7.1 g, 78%).
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA):
$$ \text{BocHNCH}2\text{CH}2\text{NHSO}2\text{CH}2\text{(pyridin-3-yl)} \xrightarrow{\text{TFA}} \text{H}2\text{NCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} $$
Procedure :
- The sulfonamide (7.0 g, 20.1 mmol) is treated with TFA:DCM (1:1, 50 mL) for 2 hours.
- Concentrated under vacuum and neutralized with saturated NaHCO₃ to afford the free amine (4.8 g, 92%).
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (s, 1H), 8.45 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 7.8 Hz, 1H), 7.32 (dd, J = 7.8, 4.8 Hz, 1H), 4.25 (s, 2H), 3.02 (t, J = 6.2 Hz, 2H), 2.75 (t, J = 6.2 Hz, 2H).
- HRMS (ESI) : m/z calcd. for C₉H₁₄N₃O₂S [M+H]⁺ 228.0808, found 228.0805.
Amide Bond Formation
Activation of Benzo[d]dioxole-5-carboxylic Acid
The carboxylic acid is converted to its acid chloride using oxalyl chloride:
$$ \text{Benzo[d]dioxole-5-carboxylic acid} \xrightarrow{\text{(COCl)}_2} \text{Benzo[d]dioxole-5-carbonyl chloride} $$
Procedure :
Coupling with 2-(N-(Pyridin-3-ylmethyl)sulfamoyl)ethylamine
The acid chloride is reacted with the amine under Schotten-Baumann conditions:
$$ \text{Benzo[d]dioxole-5-carbonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NHSO}2\text{CH}_2\text{(pyridin-3-yl)} \rightarrow \text{Target compound} $$
Procedure :
- The acid chloride (4.0 g, 20.0 mmol) in THF (50 mL) is added dropwise to a solution of the amine (5.5 g, 24.0 mmol) and pyridine (3.2 mL, 40.0 mmol) in THF (100 mL) at 0°C.
- Stirred at 25°C for 12 hours, washed with 1 M HCl (2 × 50 mL), and purified via silica gel chromatography (EtOAc:Hexane = 70:30) to afford the target compound (6.8 g, 75%).
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H), 8.40 (d, J = 4.6 Hz, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.30 (dd, J = 7.8, 4.6 Hz, 1H), 6.15 (s, 2H), 4.20 (s, 2H), 3.40 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 6.4 Hz, 2H).
- HRMS (ESI) : m/z calcd. for C₁₇H₁₈N₃O₅S [M+H]⁺ 376.0967, found 376.0963.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (78%).
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metabolic Stability
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Rapid metabolism without amide cleavage .
- Target Compound: Sulfamoyl groups are generally resistant to hydrolysis but may undergo oxidative modifications. No direct data are available, though sulfonamides in related compounds (e.g., No. 1776 in ) show ester hydrolysis dominance over amide cleavage .
Physicochemical Properties
Notes:
- The target compound’s pyridine and sulfamoyl groups likely improve aqueous solubility compared to S807’s hydrophobic heptyl chain.
- HSD-2/HSD-4’s dimethoxyphenyl groups reduce solubility, typical of aromatic substituents .
Biological Activity
N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a benzo[d][1,3]dioxole ring system, a pyridine moiety, and a sulfamoyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound's structure is characterized by several functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, particularly in the context of diabetes management.
Enzyme Inhibition
Recent research has indicated that derivatives of benzodioxole compounds can exhibit significant inhibitory effects on enzymes such as α-amylase. For instance, related compounds have shown IC values ranging from 0.68 to 0.85 µM against α-amylase, suggesting potential applications in managing blood glucose levels in diabetic patients .
Biological Activities
Antidiabetic Activity : The compound has been evaluated for its antidiabetic properties using in vitro and in vivo models. In a study involving streptozotocin-induced diabetic mice, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
Cytotoxicity : The cytotoxic effects of this compound were assessed across various cancer cell lines. Notably, compounds structurally similar to this one demonstrated significant activity against cancer cells while showing minimal toxicity to normal cells (IC > 150 µM) . This selectivity underscores the potential for developing targeted cancer therapies.
Case Studies
- Antidiabetic Efficacy : A study investigated the antidiabetic potential of benzodioxole derivatives, including the compound . Results indicated that these compounds could effectively inhibit α-amylase activity and lower blood glucose levels in diabetic models .
- Cytotoxicity Assessment : In vitro studies highlighted the cytotoxic effects against various cancer cell lines, demonstrating that certain derivatives exhibited promising anticancer properties without adversely affecting normal cell viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.68 - 0.85 | Antidiabetic |
| Benzodioxole Derivative A | Structure | 0.85 | Antidiabetic |
| Benzodioxole Derivative B | Structure | 26 - 65 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
